Cas no 890099-61-3 (3-Acetoxy-4'-bromobenzophenone)

3-Acetoxy-4'-bromobenzophenone is a brominated benzophenone derivative featuring an acetoxy functional group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both the acetoxy and bromo substituents enhances its reactivity, enabling selective functionalization in cross-coupling reactions and other transformations. Its well-defined structure and stability under standard conditions make it a reliable building block for complex molecular frameworks. The product is typically supplied with high purity, ensuring consistent performance in synthetic applications. Proper handling and storage are recommended to maintain its integrity.
3-Acetoxy-4'-bromobenzophenone structure
890099-61-3 structure
Product Name:3-Acetoxy-4'-bromobenzophenone
CAS No:890099-61-3
MF:C15H11BrO3
MW:319.150043725967
CID:871178
PubChem ID:24722941
Update Time:2025-05-22

3-Acetoxy-4'-bromobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [3-(4-bromobenzoyl)phenyl] acetate
    • 3-ACETOXY-4'-BROMOBENZOPHENONE
    • 3-(4-Bromobenzoyl)phenyl acetate
    • 890099-61-3
    • DTXSID00641634
    • AKOS016018171
    • SCHEMBL21629496
    • MFCD07698883
    • 3-Acetoxy-4'-bromobenzophenone
    • MDL: MFCD07698883
    • Inchi: 1S/C15H11BrO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3
    • InChI Key: DFHFTMSEVMDBEO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C1C=CC=C(C=1)OC(C)=O)=O

Computed Properties

  • Exact Mass: 317.98900
  • Monoisotopic Mass: 317.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.441
  • Boiling Point: 431°C at 760 mmHg
  • Flash Point: 214.4°C
  • Refractive Index: 1.593
  • PSA: 43.37000
  • LogP: 3.60540

3-Acetoxy-4'-bromobenzophenone Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

3-Acetoxy-4'-bromobenzophenone Pricemore >>

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3-Acetoxy-4'-bromobenzophenone Related Literature

Additional information on 3-Acetoxy-4'-bromobenzophenone

3-Acetoxy-4'-bromobenzophenone (CAS No: 890099-61-3)

3-Acetoxy-4'-bromobenzophenone, also known as 4'-bromoacetophenone, is a compound with the CAS number 890099-61-3. This compound is a derivative of benzophenone, a class of organic compounds that are widely used in various industrial and research applications. The structure of 3-Acetoxy-4'-bromobenzophenone consists of a benzene ring substituted with an acetoxy group at the 3-position and a bromine atom at the 4'-position of the phenyl ring. This substitution pattern imparts unique chemical and physical properties to the compound, making it valuable in diverse fields such as materials science, pharmaceuticals, and electronics.

The synthesis of 3-Acetoxy-4'-bromobenzophenone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acetyl group is introduced onto an aromatic ring in the presence of a Lewis acid catalyst. Subsequent bromination at the para position can be achieved using bromine in a suitable solvent under controlled conditions. Recent advancements in catalytic systems and reaction optimization have enabled higher yields and improved purity levels for this compound, making it more accessible for large-scale production and research purposes.

3-Acetoxy-4'-bromobenzophenone exhibits interesting physical and chemical properties due to its functional groups. The acetoxy group introduces electron-donating effects, which influence the electronic structure of the molecule. This, in turn, affects its reactivity in various chemical transformations. The presence of bromine at the para position adds electron-withdrawing effects, enhancing the compound's stability and reactivity in certain reactions. Recent studies have shown that these properties make 3-Acetoxy-4'-bromobenzophenone an excellent precursor for synthesizing advanced materials such as organic semiconductors and high-performance polymers.

In terms of applications, 3-Acetoxy-4'-bromobenzophenone has found significant use in the field of materials science. Its ability to undergo various cross-coupling reactions has made it a valuable building block for constructing complex molecular architectures. For instance, researchers have employed this compound to synthesize novel organic photovoltaic materials with enhanced light-harvesting capabilities. Additionally, its role as an intermediate in drug discovery has been explored, with recent studies focusing on its potential as an anti-inflammatory agent.

The electronic properties of 3-Acetoxy-4'-bromobenzophenone have also been leveraged in the development of advanced electronic devices. Its ability to act as a charge transport layer material in organic light-emitting diodes (OLEDs) has been demonstrated in several studies. Recent research has highlighted its potential for improving device efficiency and stability by optimizing its molecular packing density through controlled synthesis conditions.

In conclusion, 3-Acetoxy-4'-bromobenzophenone, with its unique structural features and versatile reactivity, continues to be a focal point in both academic and industrial research. Its applications span across multiple disciplines, driven by advancements in synthetic methodologies and a deeper understanding of its chemical properties. As research progresses, this compound is expected to unlock new possibilities in material science, pharmaceuticals, and electronics.

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